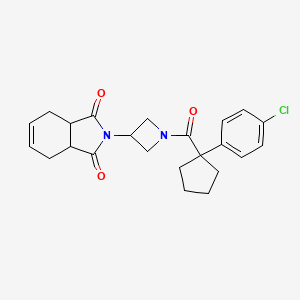
2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H25ClN2O3 and its molecular weight is 412.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , with CAS number 2034407-03-7 , has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
- Molecular Formula : C22H26ClN5O2
- Molecular Weight : 427.9 g/mol
- Structure : The compound features a complex structure that includes a chlorophenyl group, a cyclopentanecarbonyl moiety, and an azetidine ring.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its potential therapeutic applications. Key areas of investigation include:
1. Antimicrobial Activity
Research indicates that similar compounds exhibit significant antibacterial properties against various strains. For instance, compounds with structural similarities have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . The specific biological evaluations for the target compound are still limited but suggest potential efficacy against bacterial infections.
2. Enzyme Inhibition
Enzyme inhibition studies have revealed that related compounds can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, several derivatives containing piperidine and oxadiazole moieties demonstrated strong inhibitory activity against urease with IC50 values ranging from 0.63 µM to 6.28 µM . Although direct studies on the target compound's enzyme inhibition are not yet published, its structural components suggest similar potential.
3. Anti-Tubercular Activity
The compound's structural analogs have been hypothesized to possess anti-tubercular properties by targeting essential bacterial processes such as cell wall synthesis and protein synthesis . This suggests that the compound may also exhibit activity against Mycobacterium tuberculosis, although experimental validation is needed.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with similar structures or functional groups:
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : By structurally mimicking substrates or cofactors involved in enzymatic reactions, the compound may inhibit key enzymes like AChE and urease.
- Interference with Bacterial Processes : Similar compounds have shown the ability to disrupt bacterial cell wall synthesis and protein production, which are critical for bacterial survival.
Properties
IUPAC Name |
2-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c24-16-9-7-15(8-10-16)23(11-3-4-12-23)22(29)25-13-17(14-25)26-20(27)18-5-1-2-6-19(18)21(26)28/h1-2,7-10,17-19H,3-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDSBNUHFMZUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














